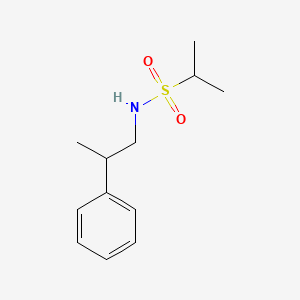

(R)-N-(2-phenylpropyl)propane-2-sulfonamide

Übersicht

Beschreibung

(R)-N-(2-phenylpropyl)propane-2-sulfonamide, also known as R-PPSA, is a sulfonamide compound with a wide range of applications in the field of medicinal chemistry. It is a chiral molecule and has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-angiogenic properties. In addition, R-PPSA has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antihistamines, and anti-diabetics. As such, R-PPSA has become an important molecule in the field of medicinal chemistry and has been the subject of numerous scientific studies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The sulfonamide group has a rich history in drug development. Early sulfa drugs, such as sulfanilamide and Prontosil, paved the way for using sulfonamides as antibacterial agents. These compounds compete with p-aminobenzoic acid, a key component in bacterial folate synthesis. Since mammals acquire folate from their diet, sulfonamides selectively inhibit bacterial pathways without affecting patients. Notable examples include blockbuster drugs like Viagra and Celebrex .

Organic Synthesis

Sulfonamides serve as versatile tools in organic synthesis. Their electron-withdrawing capacity, resistance to hydrolysis, and transition-state mimetic properties make them valuable. Researchers use sulfonamides as activating groups, protecting groups, leaving groups, and molecular scaffolds. Their reactivity profile remains underexplored, offering exciting opportunities for synthetic chemists .

Transition-State Mimetics

Aryl and heteroaryl sulfonamides mimic the peptide bond transition state. This property has endeared them to medicinal chemists. By replacing carboxylic acid and amide groups with sulfonamides, researchers can design potent inhibitors for various biological targets .

Sulfonylating Reagents

Sodium sulfinates (RSO₂Na) have emerged as sulfonylating reagents. Researchers utilize them to introduce sulfonyl groups into organic molecules. These reactions find applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Sulfenylating Agents

Sulfonamides can also act as sulfenylating agents, facilitating the introduction of sulfenyl groups into organic substrates. This chemistry enables the construction of complex molecules with specific functional groups .

Sulfinylating Reactions

Sulfonamides participate in sulfinylating reactions, allowing the installation of sulfinyl groups. These transformations play a crucial role in the synthesis of diverse compounds, including natural products and pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

N-(2-phenylpropyl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-10(2)16(14,15)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYDOWJVBIJBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

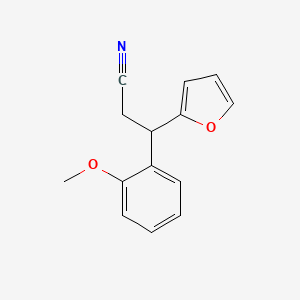

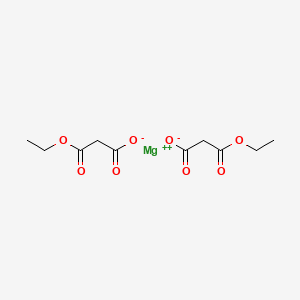

Synthesis routes and methods

Procedure details

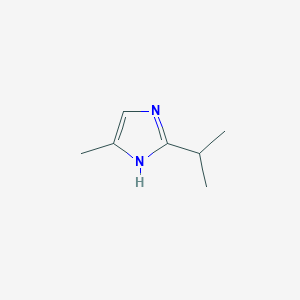

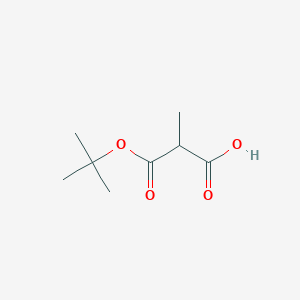

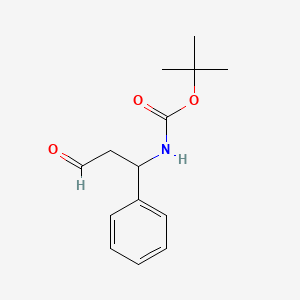

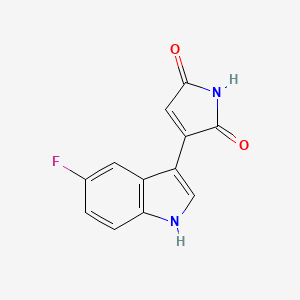

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)

![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)

![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)

![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)